![molecular formula C10H12BrNO B2466722 8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine CAS No. 853683-76-8](/img/structure/B2466722.png)

8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

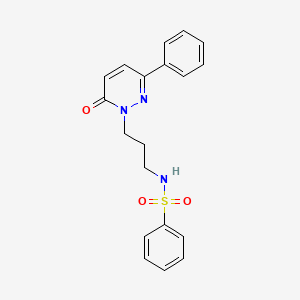

“8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine” is a chemical compound with the CAS Number: 625394-65-2 . It has a molecular weight of 214.06 . The compound is a brown liquid at room temperature .

Synthesis Analysis

The synthesis of such compounds has been a topic of interest for many organic and pharmaceutical chemists . The methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 . This code provides a unique identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” is a brown liquid at room temperature .Applications De Recherche Scientifique

1. Novel Synthesis Methods

- A study by 詹淑婷 (2012) discussed innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, a category which includes 8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine. This research is significant in the field of biology and medication, offering new approaches for developing these compounds (詹淑婷, 2012).

2. Therapeutic Applications

- Ohno et al. (2006) developed 3,4-dihydro-2H-benzo[1,4]oxazine derivatives as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists. These compounds hold promise for novel treatments in anti-thrombotic and cardiovascular fields (Ohno et al., 2006).

3. Agricultural Applications

- Huang et al. (2005) synthesized 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, demonstrating their effectiveness as herbicides. This study highlights the potential use of such compounds in agricultural settings (Huang et al., 2005).

4. Enzymatic Synthesis

- López-Iglesias et al. (2015) developed a method for the asymmetric synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazines. This process is significant for creating specific molecular structures for pharmaceutical applications (López-Iglesias et al., 2015).

5. Neuroprotective Agents

- Largeron et al. (2001) investigated 8-alkylamino-1,4-benzoxazine antioxidants, finding that they have neuroprotective activity, potentially offering a novel approach for treating brain damage (Largeron et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

8-bromo-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-10(2)6-12-8-5-3-4-7(11)9(8)13-10/h3-5,12H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSGLQSQTGNHEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C(O1)C(=CC=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(1-(4-Chlorophenyl)cyclopentanecarbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2466639.png)

![N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466647.png)

![(4-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2466654.png)

![2-[[5-[(5-Chloroquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2466660.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466662.png)